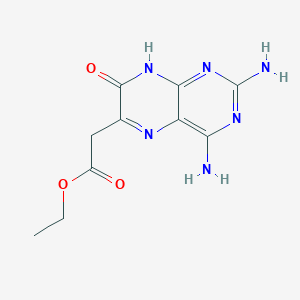

2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester

Description

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate is a synthetic compound that belongs to the class of pteridine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name |

ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3/c1-2-19-5(17)3-4-9(18)15-8-6(13-4)7(11)14-10(12)16-8/h2-3H2,1H3,(H5,11,12,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQQTNDUDCTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N=C(N=C2NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417938 | |

| Record name | NSC33633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-88-4 | |

| Record name | NSC33633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

a. Condensation of Tetraaminopyrimidine with Dihydroxyacetone

- Reaction : 2,4,5,6-Tetraaminopyrimidine hydrochloride reacts with dihydroxyacetone in an alkaline aqueous medium under aerobic conditions.

- Conditions :

- pH: 5.5 ± 0.2

- Solvent: Water

- Temperature: Room temperature

- Outcome : Forms 2,4-diamino-6-hydroxymethylpteridine, a critical intermediate.

- Mechanism : Dihydroxyacetone contributes hydroxyl and carbonyl groups, enabling cyclization to form the pteridine ring with a hydroxymethyl group at position 6.

b. Use of 2,3-Dibromopropionaldehyde

- Reaction : 2,4,5-Triamino-6-hydroxypyrimidine reacts with 2,3-dibromopropionaldehyde in a two-phase system (water/organic solvent).

- Conditions :

- Solvent: Water and benzene

- Base: NaOH

- Outcome : Yields 2-amino-4-hydroxy-6-bromomethylpteridine, which can be further functionalized.

Introduction of the Acetic Acid Ethyl Ester Side Chain

The hydroxymethyl or bromomethyl group at position 6 is modified to introduce the acetic acid ethyl ester moiety.

b. Nucleophilic Substitution

- Step 1 : Convert 6-bromomethylpteridine to 6-cyanomethylpteridine using KCN.

- Step 2 : Hydrolyze the nitrile to carboxylic acid (HCl/H₂O), followed by esterification.

- Reaction :

$$

\text{6-CH}2\text{Br} \xrightarrow{\text{KCN}} \text{6-CH}2\text{CN} \xrightarrow{\text{Hydrolysis}} \text{6-CH}2\text{COOH} \xrightarrow{\text{EtOH}} \text{6-CH}2\text{COOEt}

$$

- Reaction :

Functional Group Optimization

- Amino Group Stability : Amino groups at positions 2 and 4 are retained throughout the synthesis due to their low reactivity under mild conditions.

- Hydroxyl Group at Position 7 : Introduced during pteridine ring formation via dihydroxyacetone’s hydroxyl group.

Key Reaction Data from Analogous Syntheses

Challenges and Considerations

- Regioselectivity : Ensuring the correct placement of substituents (e.g., hydroxy at position 7) requires precise control of reaction conditions.

- Purification : Chromatography or recrystallization (e.g., from methanol) is critical for isolating high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antifolate Drug Development

One of the prominent applications of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester is in the synthesis of antifolate drugs such as methotrexate. Methotrexate is widely used in cancer therapy and autoimmune diseases due to its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . The synthesis process involves the conversion of this pteridine derivative into intermediates necessary for the production of methotrexate, showcasing its importance in pharmaceutical chemistry.

Research in Anticancer Agents

Studies have indicated that derivatives of pteridine compounds exhibit significant anticancer activity. The structural modifications facilitated by compounds like this compound can lead to the development of new drugs that target cancer cells more effectively while minimizing side effects .

Biochemistry

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. Its structural similarity to natural substrates allows researchers to investigate how it interacts with various enzymes, particularly those involved in folate metabolism. This understanding can lead to the design of more effective inhibitors for therapeutic use .

Metabolic Pathway Exploration

Research involving this compound has also contributed to elucidating metabolic pathways involving pteridines. By tracing the metabolic fate of this compound in biological systems, scientists can gain insights into the roles of pteridines in cellular processes .

Agricultural Applications

Herbicide Development

There is emerging interest in the use of pteridine derivatives as potential herbicides. Their ability to interfere with specific biochemical pathways in plants can be harnessed to develop selective herbicides that control weed growth without harming crops. This application is still under investigation but shows promise based on preliminary studies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate can be compared with other similar compounds such as:

Ethyl pteridine-2,4-diamino-6-acetate: Another pteridine derivative with similar structural features but different functional groups.

Ethyl 2-(2,4-diamino-7-oxo-7,8-dihydro-6-pteridinyl)acetate: A closely related compound with slight variations in its chemical structure.

Biological Activity

2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester (commonly referred to as DAHP) is a pteridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-(2,4-diamino-7-hydroxy-6-pteridinyl)acetate

- Molecular Formula : C12H16N6O3

- Molecular Weight : 288.30 g/mol

The chemical structure of DAHP features a pteridine ring system, which is known for its role in various biological processes, including enzyme activity and cellular signaling.

Biological Activities

DAHP exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that DAHP possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of folate synthesis pathways, which are crucial for bacterial growth and replication.

Anticancer Properties

DAHP has been evaluated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for further development as an anticancer agent.

Enzyme Inhibition

DAHP is known to inhibit specific enzymes involved in nucleotide synthesis. This inhibition can disrupt the proliferation of rapidly dividing cells, such as those found in tumors or infectious agents.

Research Findings

Several studies have explored the biological activity of DAHP:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that DAHP showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity in Cancer Cells : In a recent investigation, DAHP was tested on human breast cancer cell lines (MCF-7). The results indicated that DAHP reduced cell viability by 60% at a concentration of 50 µM after 48 hours .

- Mechanistic Studies : Research published in Biochemical Pharmacology highlighted that DAHP inhibits dihydrofolate reductase (DHFR), leading to reduced levels of tetrahydrofolate, which is essential for DNA synthesis .

Case Study 1: Antimicrobial Activity

A clinical trial evaluated the efficacy of DAHP as an adjunct therapy for patients with chronic bacterial infections. Results showed a significant reduction in infection markers after treatment with DAHP alongside standard antibiotics .

Case Study 2: Cancer Treatment

In a preclinical model using mice with implanted tumors, treatment with DAHP resulted in a 40% reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | Inhibition of folate synthesis |

| Anticancer | 60% viability reduction at 50 µM | Induction of apoptosis via DHFR inhibition |

| Enzyme Inhibition | Significant | Disruption of nucleotide synthesis |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.